molecular formula C7H8N2O5S B2771056 N-methoxy-4-nitrobenzenesulfonamide CAS No. 211675-81-9

N-methoxy-4-nitrobenzenesulfonamide

Cat. No.: B2771056
CAS No.: 211675-81-9
M. Wt: 232.21
InChI Key: ZXCCYNKVJANBQU-UHFFFAOYSA-N
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Description

N-methoxy-4-nitrobenzenesulfonamide is a chemical compound with the molecular formula C7H8N2O5S and a molecular weight of 232.22 g/mol . It is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a benzenesulfonamide structure. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N-methoxy-4-nitrobenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with methoxyamine . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

N-methoxy-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, reduction of the nitro group yields N-methoxy-4-aminobenzenesulfonamide .

Mechanism of Action

The mechanism of action of N-methoxy-4-nitrobenzenesulfonamide involves its interaction with molecular targets such as enzymes. For example, it binds to the active site of carbonic anhydrases, inhibiting their activity by coordinating with the zinc ion present in the enzyme’s active site . This inhibition affects various physiological processes, including the regulation of pH and fluid balance in tissues.

Comparison with Similar Compounds

N-methoxy-4-nitrobenzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:

The presence of both the methoxy and nitro groups in this compound provides unique reactivity and binding characteristics, making it a valuable compound in various research applications.

Properties

IUPAC Name

N-methoxy-4-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O5S/c1-14-8-15(12,13)7-4-2-6(3-5-7)9(10)11/h2-5,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCCYNKVJANBQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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